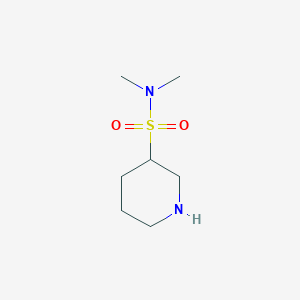

N,N-dimethylpiperidine-3-sulfonamide

CAS No.: 1016812-70-6

Cat. No.: VC12005925

Molecular Formula: C7H16N2O2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016812-70-6 |

|---|---|

| Molecular Formula | C7H16N2O2S |

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | N,N-dimethylpiperidine-3-sulfonamide |

| Standard InChI | InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | UBQFMSBLUZPECP-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1CCCNC1 |

| Canonical SMILES | CN(C)S(=O)(=O)C1CCCNC1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N,N-Dimethylpiperidine-3-sulfonamide ((3S)-N,N-dimethylpiperidine-3-sulfonamide) possesses a six-membered piperidine ring with a sulfonamide group (-SO₂N(CH₃)₂) at the 3-position. The stereochemistry at the 3-carbon is designated as S in its enantiopure form . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂O₂S | |

| Molecular Weight | 192.28 g/mol | |

| SMILES | CN(C)S(=O)(=O)[C@H]1CCCNC1 | |

| InChIKey | UBQFMSBLUZPECP-ZETCQYMHSA-N |

The piperidine ring adopts a chair conformation, with the sulfonamide group in an equatorial position to minimize steric strain .

Synthetic Methodologies

Direct Sulfonylation of Piperidine

A common route involves reacting 3-aminopiperidine with dimethylsulfamoyl chloride under basic conditions. For example, lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 80–100°C facilitates nucleophilic substitution, yielding the sulfonamide with >85% purity .

Reaction Scheme:

Chirality Induction

Enantioselective synthesis employs chiral auxiliaries or asymmetric catalysis. The (3S) configuration is achievable via resolution using tartaric acid derivatives or enzymatic methods, though yield optimization remains challenging .

Pharmacological and Agrochemical Applications

Antibacterial Activity

Sulfonamide-piperidine hybrids exhibit dual mechanisms against plant pathogens:

-

Dihydropteroate Synthase (DHPS) Inhibition: Competes with p-aminobenzoic acid (PABA), disrupting folate biosynthesis .

-

Membrane Disruption: Hydrophobic interactions with lipid bilayers increase membrane permeability, causing ion leakage .

In vitro studies on structurally related compounds show minimum inhibitory concentrations (MICs) of 12.5–50 µg/mL against Xanthomonas oryzae and Pseudomonas syringae .

Kinase Modulation

Though direct evidence for N,N-dimethylpiperidine-3-sulfonamide is lacking, analogs like 4-((3-bromopyridin-2-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide inhibit kinases involved in cancer and neurodegeneration. The piperidine-sulfonamide core likely interacts with ATP-binding pockets via hydrogen bonding and hydrophobic contacts.

Analytical and Industrial Considerations

Stability Profiles

-

Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in differential scanning calorimetry (DSC) .

-

Photostability: Susceptible to UV-induced degradation, necessitating amber glass storage .

Future Directions

-

Enantioselective Catalysis: Developing cost-effective asymmetric synthesis routes.

-

Structure-Activity Relationships (SAR): Systematic modification of the piperidine ring and sulfonamide group to enhance bioactivity.

-

Target Identification: Proteomic studies to map interactions with DHPS and kinase targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume